molecular formula C12H17NO4 B6236813 tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate CAS No. 440359-57-9

tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate

Cat. No. B6236813
CAS RN: 440359-57-9
M. Wt: 239.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate (TBHMC) is an important compound in organic chemistry, with applications in a wide range of research fields. TBHMC is a derivative of the carbamate family and is composed of a tert-butyl group, an N-hydroxy-3-methoxyphenyl group, and a carbamate group. It is a colorless, odorless solid that is soluble in water and organic solvents. TBHMC has a wide variety of uses, from pharmaceuticals to agricultural chemicals. In

Mechanism of Action

The mechanism of action of tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate is not completely understood. However, it is believed to involve the formation of an intermediate carbamate ester, which is then hydrolyzed to form the desired product. The hydrolysis of the carbamate ester is thought to be catalyzed by an enzyme, such as an esterase or a carboxylesterase.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate have not been extensively studied. However, it has been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative damage to cells and tissues. It has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

Tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in both water and organic solvents. It is also relatively stable and has a high purity. However, it is important to note that tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate is a hazardous material and should be handled with caution.

Future Directions

There are several potential future directions for research on tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate. One potential direction is to further investigate its biochemical and physiological effects, as well as its potential therapeutic applications. Another potential direction is to explore the use of tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate in the synthesis of novel compounds and drugs. Finally, further research into the synthesis of tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate could lead to improved methods and increased yields.

Synthesis Methods

Tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate can be synthesized by a variety of methods, including the reaction of tert-butyl alcohol with N-hydroxy-3-methoxyphenyl carbamate. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, and a catalyst, such as palladium acetate, is used to promote the reaction. The reaction is typically carried out at room temperature and yields a product with a purity of greater than 95%.

Scientific Research Applications

Tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of a variety of compounds, including N-substituted amides and hydrazones. It has also been used as a reagent in the synthesis of a variety of functionalized compounds, such as aryl amines, aryl sulfonamides, and aryl halides. tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory and anti-cancer drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate involves the reaction of tert-butyl chloroformate with 2-hydroxy-3-methoxyaniline, followed by the addition of sodium hydroxide and carbon dioxide to form the final product.", "Starting Materials": [ "tert-butyl chloroformate", "2-hydroxy-3-methoxyaniline", "sodium hydroxide", "carbon dioxide" ], "Reaction": [ "Step 1: Add 2-hydroxy-3-methoxyaniline to a solution of tert-butyl chloroformate in anhydrous dichloromethane.", "Step 2: Stir the reaction mixture at room temperature for 2 hours.", "Step 3: Add a solution of sodium hydroxide to the reaction mixture and stir for an additional 30 minutes.", "Step 4: Bubble carbon dioxide through the reaction mixture until the pH reaches 7.", "Step 5: Extract the product with dichloromethane and dry over anhydrous magnesium sulfate.", "Step 6: Purify the product by column chromatography using a mixture of dichloromethane and methanol as the eluent." ] }

CAS RN

440359-57-9

Product Name

tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate

Molecular Formula

C12H17NO4

Molecular Weight

239.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.